molecular formula C7H4F4 B1329496 2-Fluorobenzotrifluoride CAS No. 392-85-8

2-Fluorobenzotrifluoride

Cat. No. B1329496
CAS RN: 392-85-8
M. Wt: 164.1 g/mol
InChI Key: BGVGHYOIWIALFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzotrifluoride derivatives is an area of active research due to their importance in the pharmaceutical and fine chemical industries. In the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a continuous-flow millireactor system was employed, which allowed for the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent. This method provided a safer and more efficient protocol compared to traditional batch reactors, with better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The study carefully evaluated the process safety using Reaction Calorimeter and Differential Scanning Calorimetry and optimized operational conditions by studying the effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance .

Molecular Structure Analysis

The molecular structure and photophysical behavior of silicon-centered derivatives of dibenzoylmethanatoboron difluoride (DBMBF2) were investigated. These compounds were characterized using X-ray crystallography, steady-state and time-dependent spectroscopy, and DFT-based calculations. The study found that the molar absorption coefficient in these compounds increased with the number of DBMBF2 fragments in a molecule, while the nonradiative rate constant of fluorescence decay decreased. This suggests a relationship between the molecular structure and the optical properties of these compounds, which could be relevant for the design of new materials with specific photophysical behaviors .

Chemical Reactions Analysis

The electrochemical partial fluorination of organic compounds has been explored as an efficient method for synthesizing fluorinated derivatives. Specifically, anodic fluorination of 3-substituted benzofuran derivatives in various fluoride salts led to the formation of fluorinated products, including two stereoisomers of 2,3-difluoro-2,3-dihydrobenzofuran and cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran derivatives. The main products, cis-difluoro derivatives, underwent dehydrofluorination to yield nonaromatic 2-fluoro-3-benzofuranyledene derivatives, rather than the expected aromatic 2-fluorobenzofuran derivatives. This highlights the complexity of chemical reactions involving fluorination and the potential for unexpected outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron difluoride compounds, such as difluoroboron dibenzoylmethane (BF2dbm), have been extensively studied due to their impressive optical properties. When combined with poly(lactic acid) (PLA), a common biopolymer, BF2dbm exhibits unusual room-temperature phosphorescence, making it a highly sensitive single-component oxygen sensor. The fluorescence quantum yields are enhanced, and temperature-sensitive delayed fluorescence is also observed. These multi-emissive BF2dbmPLA biomaterials demonstrate the potential for multifunctional molecular probes and sensors, showcasing the diverse physical and chemical properties that can be achieved through the combination of boron difluoride compounds with other materials .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-Fluorobenzotrifluoride derivatives, such as 2-fluorobenzoic acid, are utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These frameworks are significant due to their potential presence of fluoro bridging groups, which could have implications for the structures and properties of these materials (Vizuet et al., 2021).

Magnetic Properties in Coordination Polymers

The compound plays a role in modifying the structure and magnetic properties of coordination polymers. For instance, derivatives like 2-fluorobenzoic acid have been used to synthesize azido-copper coordination polymers, influencing their magnetic properties (Liu et al., 2017).

NMR Spectroscopy and Spin-Spin Coupling

2-Fluorobenzotrifluoride derivatives have been analyzed for their spin-spin coupling constants using NMR spectroscopy. This research is crucial for understanding the coupling mechanisms in these molecules (Schaefer et al., 1979).

Catalytic Hydrodefluorination

Derivatives of 2-fluorobenzotrifluoride have been used in the development of iron(II) fluoride complexes for catalytic applications like hydrodefluorination of fluorocarbons. This has implications for C-F bond activation and functionalization (Vela et al., 2005).

Continuous-Flow Synthesis

In chemical manufacturing, 2-fluorobenzotrifluoride derivatives are synthesized in continuous-flow systems, enhancing process efficiency and safety, particularly in reactions like nitration (Chen et al., 2020).

Liquid Crystal Research

The orientation of fluorine atoms in derivatives like difluorophenylazophenyl benzoates, related to 2-fluorobenzotrifluoride, affects their optical properties in liquidcrystal applications. This research provides insights into the influence of fluorine orientation on the properties of these materials (Zaki et al., 2018).

Fluorocarbon Synthesis

2-Fluorobenzotrifluoride derivatives are used as sources of difluorocarbene, aiding in the synthesis of difluoromethylated compounds. This application is significant in the development of various organic and pharmaceutical compounds (Thomoson & Dolbier, 2013).

Organometallic Chemistry

The compound finds application in organometallic chemistry, particularly as a solvent in conducting reactions due to its reduced π-electron donation capability from the arene, which is influenced by the presence of fluorine substituents (Pike et al., 2017).

Photoredox Catalysis

In photoredox catalysis, derivatives are used for the fluoromethylation of carbon-carbon multiple bonds, a key process in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Fluorination in Organic Synthesis

The compound contributes to the development of fluorination reagents, which are crucial in organic synthesis for introducing fluorine into various organic compounds (Umemoto, 2014).

Metabolism Studies

2-Fluorobenzotrifluoride derivatives have been studied for their metabolic transformations in microorganisms like Syntrophus aciditrophicus, providing insights into the metabolism of aromatic acids and fluorinated compounds (Mouttaki et al., 2008).

properties

IUPAC Name

1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGHYOIWIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059940
Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Fluorobenzotrifluoride

CAS RN

392-85-8
Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name 2-Fluorobenzotrifluoride
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name Benzene, 1-fluoro-2-(trifluoromethyl)-
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Record name α,α,α,2-tetrafluorotoluene
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Synthesis routes and methods

Procedure details

The general procedure was followed using 11.0 g of 1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane dissolved in 11.15 g of benzene as the liquid feed at a flow rate of 1 ml/hr. Nitrogen was used as the inert carrier. The reactor was charged with 2.0 g of activated carbon. At 400° C. 41% of o-trifluoromethylfluorobenzene was produced.
Name
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
J Jonas, HS Gutowsky - The Journal of Chemical Physics, 1965 - pubs.aip.org
… Therefore, we also measured the temperature dependence of JoFF(F-CF3) in 2-fluorobenzotrifluoride using solutions 50% and 15% by volume in acetonitrile, and in 2,3 ,5-…
Number of citations: 44 pubs.aip.org
HS Gutowsky, VD Mochel… - 1963 - apps.dtic.mil
… And for the 6-chloro- and 6-iodo-2fluorobenzotrifluoride, the ci. should be stabler than the trans form. In all cases, there was no evidence in the mr spectra that the fluorines in the CFs …
Number of citations: 2 apps.dtic.mil
HS Gutowsky, VD Mochel - The Journal of Chemical Physics, 1963 - pubs.aip.org
… Secondly, the ortho F-CFa coupling constant in 2-fluorobenzotrifluoride itself is relatively large compared to the meta and para values of 0.5 and ,.....,1 cps, respectively. Although it is …
Number of citations: 23 pubs.aip.org
MK Madhra, AK Salunke, S Banerjee… - … Chemistry and Physics, 2002 - Wiley Online Library
… the 2,6-bis(2-fluorobenzotrifluoride)pyridine and 2,5-bis(2-fluorobenzotrifluoride)thiophene has … )pyridine and 2,5-bis(2-fluorobenzotrifluoride)thiophene by 4-aminophenol as shown in …
Number of citations: 90 onlinelibrary.wiley.com
GR Miller, AW Yankowsky, SO Grim - The Journal of Chemical Physics, 1969 - pubs.aip.org
… To compare our results on PF coupling with the FF coupling observed in 2-fluorobenzotrifluoride and related compounds, let us briefly review that workY Gutowsky and Mochel2 found …
Number of citations: 41 pubs.aip.org
J Cervantes, E Geraghty… - 2021 International …, 2021 - ui.adsabs.harvard.edu
… Chemicals studied include 2-fluorobenzotrifluoride, trans-2-pentenal, and 2,6-difluorophenol. The spectra were measured on a 8 - 18 GHz chirped-pulse Fourier transform microwave (…
Number of citations: 2 ui.adsabs.harvard.edu
H Satpathi, A Ghosh, H Komber, S Banerjee… - European polymer …, 2011 - Elsevier
… bisfluoro B 2 monomer has been synthesized successfully by coupling reaction of 4-methoxyphenylphosphonic dichloride and the Grignard salt of 5-bromo-2-fluorobenzotrifluoride. This …
Number of citations: 19 www.sciencedirect.com
PJA Ribeiroclaro, JJC Teixeiradias, RD Gordon… - Journal of Molecular …, 1993 - Elsevier
… Comparison with the corresponding vibrational wavenumbers of 2-fluorobenzotrifluoride (8) was very useful in making the assignments for 2ABTF. A particular problem concerns the …
Number of citations: 3 www.sciencedirect.com
S Maji, SK Sen, S Banerjee - Journal of Macromolecular Science …, 2009 - Taylor & Francis
… The synthesis procedure of the 4-fluoro-3-trifluoromethylphenylboronic acid from 5-bromo-2-fluorobenzotrifluoride was already reported in a previous publication (Citation8). 4-Fluoro-3-…
Number of citations: 3 www.tandfonline.com
GC Finger, DR Dickerson, DE Orlopp… - Journal of Medicinal …, 1964 - ACS Publications
… obtained as a by-product from the preparation of the carbamate of 5-amino-2-fluorobenzotrifluoride. It was … 5-Amino-2-fluorobenzotrifluoride.—To a …
Number of citations: 6 pubs.acs.org

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